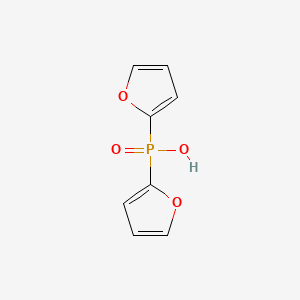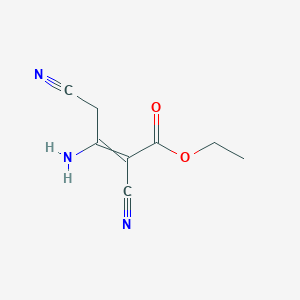
Ethyl 3-amino-2,4-dicyanobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-2,4-dicyanobut-2-enoate is an organic compound with the molecular formula C8H9N3O2 It is characterized by the presence of an ethyl ester group, an amino group, and two cyano groups attached to a butenoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2,4-dicyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with malononitrile in the presence of a base such as piperidine or triethylamine. The reaction typically occurs in an ethanol solvent and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-2,4-dicyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano groups can yield primary amines, while oxidation can produce oxo derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-2,4-dicyanobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for bioactive molecules.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-2,4-dicyanobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The amino and cyano groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-amino-4,4-dicyanobut-3-enoate
- Ethyl 2-amino-4,4-dicyanobut-3-enoate
- Ethyl 3-amino-2-butenoate
Uniqueness
Ethyl 3-amino-2,4-dicyanobut-2-enoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
64544-92-9 |
|---|---|
Molekularformel |
C8H9N3O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
ethyl 3-amino-2,4-dicyanobut-2-enoate |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6(5-10)7(11)3-4-9/h2-3,11H2,1H3 |
InChI-Schlüssel |
BUTAWVUEYULMOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(CC#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



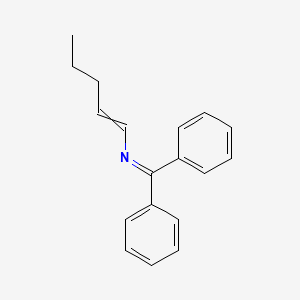
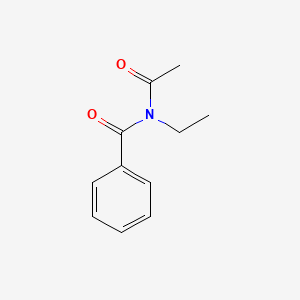
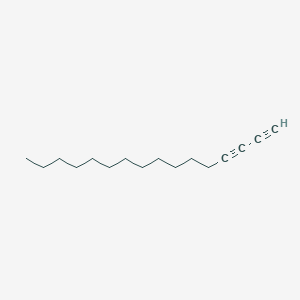
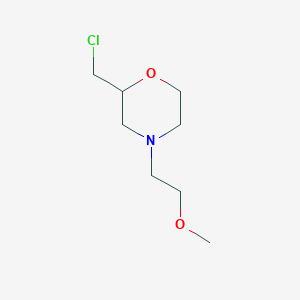
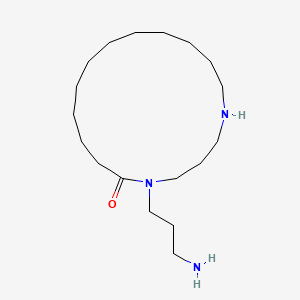
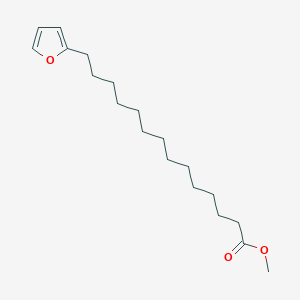
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)


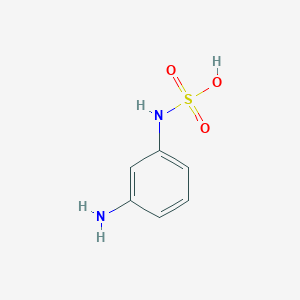

![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
